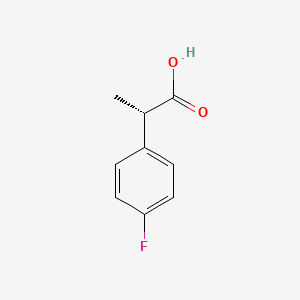

(2S)-2-(4-fluorophenyl)propanoic acid

Description

BenchChem offers high-quality (2S)-2-(4-fluorophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-(4-fluorophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(4-fluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSCGBODJGIJNN-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191725-90-3 | |

| Record name | (2S)-2-(4-fluorophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Solubility Profile of (2S)-2-(4-fluorophenyl)propanoic Acid in Organic Solvents

Executive Summary

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a cornerstone of drug development, profoundly influencing process design, formulation, and bioavailability. This guide provides a comprehensive technical overview of the solubility profile of (2S)-2-(4-fluorophenyl)propanoic acid. In the absence of an exhaustive pre-existing public dataset, this document focuses on equipping researchers with the foundational knowledge and practical methodologies required to determine, predict, and interpret the solubility of this compound. We will delve into the physicochemical properties of (2S)-2-(4-fluorophenyl)propanoic acid, explore the thermodynamic principles governing its dissolution, present a detailed protocol for the gold-standard shake-flask solubility determination method, and discuss the utility of predictive models like the Universal Functional Group Activity Coefficient (UNIFAC) model.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

(2S)-2-(4-fluorophenyl)propanoic acid is a chiral carboxylic acid whose derivatives have been explored in various therapeutic areas. The journey of a drug candidate from discovery to a marketable product is intrinsically linked to its physicochemical properties, with solubility being a paramount consideration.[1] Poor solubility can lead to challenges in formulation, unpredictable bioavailability, and diminished therapeutic efficacy.[2] Conversely, a well-characterized solubility profile in a range of organic solvents is crucial for:

-

Crystallization and Purification: Selecting appropriate solvents for efficient crystallization is key to achieving the desired purity and polymorphic form of the API.

-

Formulation Development: Understanding solubility is essential for developing various dosage forms, from oral solids to parenteral solutions.[1]

-

Preclinical and Clinical Studies: Consistent and predictable solubility is necessary for reliable dosing in toxicological and clinical evaluations.

This guide serves as a practical manual for researchers to systematically approach the determination and understanding of the solubility of (2S)-2-(4-fluorophenyl)propanoic acid.

Physicochemical Properties of (2S)-2-(4-fluorophenyl)propanoic Acid

A molecule's structure and inherent properties are the primary determinants of its solubility.[3] The following table summarizes key physicochemical parameters for (2S)-2-(4-fluorophenyl)propanoic acid, which provide initial insights into its likely solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₉FO₂ | [4][5] |

| Molecular Weight | 168.16 g/mol | [4][5] |

| Physical Form | Liquid, Semi-Solid, or Solid | |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [5] |

| logP (octanol-water partition coefficient) | 2.0138 (calculated) | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 1 | [5] |

The presence of a carboxylic acid group provides both hydrogen bond donor and acceptor capabilities, suggesting potential solubility in polar, protic solvents. The fluorophenyl group, however, introduces a significant non-polar character, indicating that solubility in non-polar solvents is also possible. The calculated logP value suggests a degree of lipophilicity.

The Thermodynamic Underpinnings of Solubility

Solubility is a thermodynamic equilibrium phenomenon, where the rate of dissolution of a solute into a solvent equals the rate of precipitation at a given temperature and pressure.[6] The process of dissolution can be conceptually broken down into three steps:

-

Breaking Solute-Solute Interactions: Energy is required to overcome the forces holding the solute molecules together in their solid lattice.

-

Breaking Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent for the solute molecule.

-

Formation of Solute-Solvent Interactions: Energy is released when the solute molecule interacts with the solvent molecules.

The overall enthalpy change of dissolution (ΔHsoln) determines whether the process is endothermic (absorbs heat) or exothermic (releases heat).[7] According to Le Châtelier's principle, for most solids, dissolution is an endothermic process, meaning their solubility increases with temperature.[8][9]

Predictive Models: The UNIFAC Group Contribution Method

When experimental data is limited, predictive models can offer valuable initial estimates of solubility. The UNIFAC (UNIQUAC Functional-group Activity Coefficients) method is a semi-empirical model that predicts activity coefficients in non-ideal mixtures based on the functional groups present on the molecules.[10]

Causality of the UNIFAC Approach: The core idea behind UNIFAC is that the properties of a mixture are determined by the interactions between the constituent functional groups rather than the entire molecules.[11] This significantly reduces the amount of experimental data needed for prediction. The model calculates the activity coefficient by considering two components: a combinatorial part that accounts for differences in molecular size and shape, and a residual part that accounts for the energetic interactions between functional groups.[12]

For (2S)-2-(4-fluorophenyl)propanoic acid, the molecule would be broken down into its constituent groups (e.g., aromatic carbon, fluorine, carboxylic acid, methyl). By using pre-existing parameters for the interactions between these groups and the functional groups of a solvent, an estimate of the activity coefficient, and subsequently the solubility, can be calculated.[13] While powerful, it's important to note that the accuracy of UNIFAC predictions can vary, and they are best used for initial screening and guidance rather than as a substitute for experimental determination.[11]

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound.[1][14] It is a robust and reliable technique that, when performed correctly, provides a self-validating system for solubility measurement.

Rationale and Key Principles

The objective of the shake-flask method is to create a saturated solution of the analyte in the solvent of interest, where the dissolved solute is in equilibrium with an excess of the undissolved solid.[6] Key principles that ensure the validity of this method include:

-

Excess Solid: A sufficient amount of the solid compound must be present to ensure that the solution reaches saturation and that this equilibrium is maintained throughout the experiment.[15]

-

Equilibration Time: The mixture must be agitated for a sufficient period to ensure that equilibrium is reached. This can vary from a few hours to several days depending on the compound and solvent system.[14][15]

-

Temperature Control: Solubility is temperature-dependent, so maintaining a constant and accurately known temperature is critical for reproducible results.[16][17]

-

Phase Separation: After equilibration, the undissolved solid must be completely removed from the saturated solution without altering the composition of the solution.[15]

Detailed Step-by-Step Protocol

-

Preparation:

-

Accurately weigh an excess amount of (2S)-2-(4-fluorophenyl)propanoic acid into a suitable vessel (e.g., a glass vial or flask with a screw cap). An excess is typically considered to be an amount that will not fully dissolve in the chosen volume of solvent.

-

Add a precise volume of the desired organic solvent to the vessel.

-

-

Equilibration:

-

Seal the vessel tightly to prevent solvent evaporation.

-

Place the vessel in a mechanical shaker or agitator within a temperature-controlled environment (e.g., an incubator or water bath) set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture at a constant speed that is sufficient to keep the solid suspended in the solvent, ensuring continuous contact between the two phases.[18] Avoid vigorous shaking that could lead to the formation of a vortex.

-

Continue agitation for a predetermined time to reach equilibrium (typically 24-72 hours). It is advisable to determine the time to equilibrium in preliminary studies by taking samples at various time points until the concentration of the dissolved solute remains constant.[19]

-

-

Phase Separation:

-

Once equilibrium is reached, allow the undissolved solid to settle by letting the vessel stand in the temperature-controlled environment for a short period.

-

Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove all particulate matter. This step is crucial to prevent undissolved solid from being included in the analysis, which would lead to an overestimation of solubility.

-

-

Quantification (Gravimetric Analysis):

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a precise volume of the filtered saturated solution into the pre-weighed evaporating dish and weigh it again to determine the mass of the solution.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

-

Place the evaporating dish in an oven at a temperature sufficient to remove all residual solvent but below the decomposition temperature of the compound.

-

Cool the dish in a desiccator to room temperature and weigh it.

-

Repeat the drying and weighing steps until a constant mass is achieved, indicating that all the solvent has been removed.[20]

-

-

Calculation:

-

Mass of dissolved solute: (Mass of dish + dry solute) - (Mass of empty dish)

-

Mass of solvent: (Mass of dish + solution) - (Mass of dish + dry solute)

-

Solubility ( g/100 g solvent): (Mass of dissolved solute / Mass of solvent) x 100

-

Visualizing the Experimental Workflow

Sources

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 4. (2S)-2-(4-fluorophenyl)propanoic acid | C9H9FO2 | CID 6950752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Solubility [chem.fsu.edu]

- 10. UNIFAC - Wikipedia [en.wikipedia.org]

- 11. Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scm.com [scm.com]

- 13. aidic.it [aidic.it]

- 14. enamine.net [enamine.net]

- 15. quora.com [quora.com]

- 16. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 17. Solubility - Wikipedia [en.wikipedia.org]

- 18. who.int [who.int]

- 19. uomus.edu.iq [uomus.edu.iq]

- 20. pharmajournal.net [pharmajournal.net]

A-1: Core Structural Differences: (2S)-2-(4-fluorophenyl)propanoic acid vs. Ibuprofen

<

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed comparative analysis of the structural and physicochemical differences between (2S)-2-(4-fluorophenyl)propanoic acid and the widely recognized nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. While both molecules share a common 2-phenylpropanoic acid scaffold, critical distinctions in their aromatic substitution and stereochemistry lead to divergent properties and biological activities. This document will elucidate these core differences, explore their implications for analytical differentiation and pharmacological function, and provide standardized protocols for their distinction.

Introduction: A Tale of Two Profens

The "profen" class of molecules, characterized by a 2-arylpropanoic acid motif, represents a cornerstone of modern anti-inflammatory therapy. Ibuprofen, chemically known as (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid, is a household name and a first-line treatment for pain, fever, and inflammation.[1][2] It is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[3][4] In contrast, (2S)-2-(4-fluorophenyl)propanoic acid is a less ubiquitous compound, primarily utilized within the research and chemical synthesis sectors. Despite their shared lineage, their structural nuances are profound and form the basis of this in-depth analysis.

Comparative Molecular Structure Analysis

The fundamental structural divergence between these two compounds lies in the substituent at the para- (4-) position of the phenyl ring and the defined stereochemistry at the chiral center.

Aromatic Ring Substitution: Fluoro vs. Isobutyl

The most apparent difference is the nature of the group attached to the phenyl ring.

-

(2S)-2-(4-fluorophenyl)propanoic acid: Possesses a single fluorine atom at the para-position. Fluorine, being a highly electronegative halogen, significantly alters the electronic properties of the aromatic ring through inductive and resonance effects.

-

Ibuprofen: Features a bulky, non-polar isobutyl group (-CH2CH(CH3)2) at the same position.[5][6] This group imparts a significant degree of lipophilicity to the molecule.

This difference in substitution is the primary driver for variations in their physicochemical properties, spectroscopic signatures, and potentially their interaction with biological targets.

Stereochemistry: The Enantiomeric Question

Both molecules possess a stereocenter at the alpha-position of the propanoic acid moiety, giving rise to enantiomers (non-superimposable mirror images).[7]

-

(2S)-2-(4-fluorophenyl)propanoic acid: As denoted by the "(2S)" prefix, this compound is supplied as a single, purified (S)-enantiomer .[8][9]

-

Ibuprofen: Is commercially available and administered as a racemic mixture , containing equal amounts of the (S)- and (R)-enantiomers.[7][10] The pharmacological activity of ibuprofen is almost exclusively attributed to the (S)-enantiomer (also known as dexibuprofen).[7][11] The (R)-enantiomer is largely inactive but undergoes in-vivo chiral inversion to the active (S)-form via the enzyme alpha-methylacyl-CoA racemase.[10][12]

This stereochemical distinction is critical, as the three-dimensional arrangement of atoms is paramount for specific molecular recognition and binding at enzyme active sites.

Visualizing the Core Structural Differences

To clearly illustrate the distinctions discussed, the following diagram presents the chemical structures of both molecules.

Caption: Chemical structures of (2S)-2-(4-fluorophenyl)propanoic acid and Ibuprofen.

Physicochemical and Spectroscopic Differentiation

The structural differences manifest in distinct physicochemical properties and spectroscopic fingerprints, which are essential for their identification and characterization.

Comparative Physicochemical Properties

The table below summarizes key physicochemical data for the two compounds. The presence of the electronegative fluorine versus the lipophilic isobutyl group directly influences properties like molar mass, solubility, and lipophilicity (LogP).

| Property | (2S)-2-(4-fluorophenyl)propanoic acid | Ibuprofen (racemic) |

| Molecular Formula | C₉H₉FO₂[8] | C₁₃H₁₈O₂[13] |

| Molar Mass ( g/mol ) | 168.16[9] | 206.28[14] |

| Melting Point (°C) | Not widely reported | 75 - 78[7] |

| Water Solubility | Data not available | Practically insoluble (21 mg/L at 25°C)[7][14] |

| LogP | Not widely reported | 3.97[14] |

| pKa | Data not available | ~4.4 - 5.3[1][15] |

Spectroscopic Fingerprints for Unambiguous Identification

Spectroscopic methods provide a definitive means of differentiating between these two molecules.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹⁹F NMR: This is the most conclusive technique. (2S)-2-(4-fluorophenyl)propanoic acid will exhibit a characteristic signal in the ¹⁹F NMR spectrum, while ibuprofen will be silent.

-

¹H and ¹³C NMR: The NMR spectra of ibuprofen will show distinct signals corresponding to the isobutyl group (e.g., a doublet for the six methyl protons and a multiplet for the methine proton).[16] These signals will be absent in the spectrum of the fluorinated analogue. Conversely, the aromatic region of the fluorinated compound will show splitting patterns characteristic of a para-substituted fluorobenzene.

-

-

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will differ according to their distinct molar masses (168.16 m/z for the fluorinated compound vs. 206.28 m/z for ibuprofen).[9][14] Fragmentation patterns will also vary, with ibuprofen showing a characteristic loss of the isobutyl group.

-

Infrared (IR) Spectroscopy: Both compounds will show a strong absorption band for the carboxylic acid C=O stretch (around 1700-1725 cm⁻¹) and a broad O-H stretch (around 2500-3300 cm⁻¹). However, the C-F bond in (2S)-2-(4-fluorophenyl)propanoic acid will produce a strong absorption in the fingerprint region (typically 1000-1400 cm⁻¹), which is absent in ibuprofen's spectrum.[17]

Pharmacological and Metabolic Implications

The structural disparities have significant consequences for the biological activity and metabolic fate of these compounds.

Mechanism of Action and Pharmacological Profile

Ibuprofen's anti-inflammatory, analgesic, and antipyretic effects are a direct result of its non-selective inhibition of COX-1 and COX-2 enzymes.[7][18] The (S)-enantiomer is the active pharmacophore that binds to the active site of these enzymes, preventing the conversion of arachidonic acid to prostaglandins.[7][19] The isobutyl group plays a crucial role in binding within a hydrophobic pocket of the COX enzyme active site.

The pharmacological profile of (2S)-2-(4-fluorophenyl)propanoic acid is not extensively documented in publicly available literature, as it is not an approved therapeutic agent. However, it can be hypothesized that the substitution of the bulky isobutyl group with a small fluorine atom would drastically alter its binding affinity and selectivity for the COX enzymes, likely resulting in a significantly different or diminished pharmacological effect.

Stereoselective Metabolism

As previously mentioned, the inactive (R)-ibuprofen undergoes unidirectional metabolic inversion to the active (S)-ibuprofen.[10] This process effectively doubles the available dose of the active enantiomer from a racemic mixture. Ibuprofen is then further metabolized in the liver to inactive hydroxylated and carboxylated compounds before excretion.[20] The metabolic pathway for (2S)-2-(4-fluorophenyl)propanoic acid has not been characterized, but the presence of the fluorine atom could potentially influence its metabolic stability and route of biotransformation.

Analytical Workflow for Differentiation and Chiral Separation

A robust analytical methodology is required to distinguish between these two compounds and, in the case of ibuprofen, to resolve its enantiomers. High-Performance Liquid Chromatography (HPLC) is the technique of choice.[21]

Experimental Protocol: Chiral HPLC for Profen Analysis

This protocol outlines a general method for the simultaneous differentiation of the two compounds and the enantiomeric separation of ibuprofen.

Objective: To develop an HPLC method capable of separating (2S)-2-(4-fluorophenyl)propanoic acid from (R)- and (S)-ibuprofen.

Materials:

-

HPLC system with UV detector

-

Chiral Stationary Phase (CSP) column (e.g., Amylose or Cellulose-based, such as Chiralcel OJ-H or similar)[22][23]

-

Mobile Phase: n-hexane, 2-propanol (IPA), and Trifluoroacetic acid (TFA)

-

Reference standards: (2S)-2-(4-fluorophenyl)propanoic acid, (RS)-Ibuprofen, (S)-Ibuprofen

Procedure:

-

Standard Preparation: Prepare individual stock solutions (1 mg/mL) of each reference standard in the mobile phase. Prepare a mixed standard solution containing all three components.

-

Chromatographic Conditions (starting point):

-

Column: Chiralcel OJ-H (250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: n-hexane:IPA:TFA (90:10:0.1 v/v/v)[23]

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Column Temperature: 25°C

-

-

Injection: Inject 10 µL of each individual standard to determine their retention times.

-

System Suitability: Inject the mixed standard solution. The system is suitable if baseline resolution is achieved between all three peaks ((2S)-2-(4-fluorophenyl)propanoic acid, (R)-ibuprofen, and (S)-ibuprofen).

-

Method Optimization: If separation is not optimal, adjust the ratio of n-hexane to IPA. Increasing the percentage of IPA will generally decrease retention times. The concentration of TFA can also be adjusted to improve peak shape.

-

Analysis: Once the method is optimized, it can be used for the qualitative and quantitative analysis of unknown samples.

Workflow for Analytical Differentiation

The logical flow for identifying and separating these compounds is depicted below.

Caption: Analytical workflow for the separation and identification of the target compounds.

Conclusion

While (2S)-2-(4-fluorophenyl)propanoic acid and ibuprofen share a common propanoic acid backbone, they are fundamentally distinct molecules. The key differentiators—a para-fluoro group versus a para-isobutyl group and a single enantiomer versus a racemic mixture—govern their chemical, physical, and pharmacological properties. The isobutyl group of ibuprofen is essential for its well-characterized anti-inflammatory activity, a property not established for its fluorinated counterpart. These structural differences are readily exploited by standard analytical techniques such as NMR, MS, and particularly chiral HPLC, allowing for their unambiguous identification and separation. This guide provides the foundational knowledge for researchers and drug development professionals to understand and distinguish between these two structurally related compounds.

References

-

Wikipedia. (n.d.). Ibuprofen. Retrieved from [Link]

-

StatPearls. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). NCBI Bookshelf. Retrieved from [Link]

-

Wikipedia. (n.d.). Nonsteroidal anti-inflammatory drug. Retrieved from [Link]

-

Indigo Instruments. (n.d.). Ibuprofen Anti-Inflammatory Medication Compound Molecular Structure. Retrieved from [Link]

-

Rainsford, K. D. (2009). An Overview of Clinical Pharmacology of Ibuprofen. International Journal of Clinical Practice, Supplement, (163), 3-8. Retrieved from [Link]

-

Bożejewicz, W., & Gawinecki, R. (2008). Supramolecular chiro-biomedical assays and enantioselective HPLC analyses for evaluation of profens as non-steroidal anti-inflammatory drugs, potential anticancer agents and common xenobiotics. Current Drug Discovery Technologies, 5(2), 105-120. Retrieved from [Link]

-

Vane, J. R., & Botting, R. M. (1998). Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs. The American Journal of Medicine, 104(3A), 2S-8S. Retrieved from [Link]

-

WebMD. (n.d.). Pain Relief: How NSAIDs Work. Retrieved from [Link]

-

Derdour, A., & Hennouni, N. (2006). Separation of Ibuprofen Enantiomers by HPLC-Mass Spectrometry. Asian Journal of Chemistry, 18(4), 3141-3144. Retrieved from [Link]

-

Rashad, M., & Al-Suwayeh, S. A. (2003). Improving the Physical and Chemical Properties of Ibuprofen. Pharmaceutical Technology, 27(11), 66-74. Retrieved from [Link]

-

Vaia. (n.d.). Stereochemistry and Drug Activity of Ibuprofen. Retrieved from [Link]

-

Deranged Physiology. (2023). Pharmacology of non-steroidal anti-inflammatory agents. Retrieved from [Link]

-

Chiralpedia. (n.d.). Ibuprofen. Retrieved from [Link]

-

Rainsford, K. D. (2013). Ibuprofen: Pharmacology, Therapeutics and Side Effects. ResearchGate. Retrieved from [Link]

-

Singh, S., Sharma, N., & Singh, S. (2024). Enantioselective separation and determination of ibuprofen: Stereoselective pharmacokinetics, pharmacodynamics and analytical methods. Chirality, 36(2), e23647. Retrieved from [Link]

-

Semantic Scholar. (2024). Enantioselective separation and determination of ibuprofen: Stereoselective pharmacokinetics, pharmacodynamics and analytical methods. Retrieved from [Link]

-

Asian Journal of Chemistry. (2006). Separation of ibuprofen enantiomers by HPLC-mass spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). Ibuprofen, (+-)-. National Institutes of Health. Retrieved from [Link]

-

Caldwell, J., & Hutt, A. J. (1986). Ibuprofen stereochemistry: double-the-trouble? Journal of Pharmacy and Pharmacology, 38(12), 885-887. Retrieved from [Link]

-

ResearchGate. (n.d.). Physiochemical properties of ibuprofen. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of ibuprofen. Retrieved from [Link]

-

Therapeutic Goods Administration. (n.d.). Ibuprofen Product Information. Australian Government Department of Health. Retrieved from [Link]

-

SciELO. (2004). Review- Alternatives for the separation of drug enantiomers: ibuprofen as a model compound. Retrieved from [Link]

-

Journal of Pharmaceutical Research International. (2022). Understanding the significance and outcomes of clinical pharmacology of ibuprofen. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ibuprofen. NIST WebBook. Retrieved from [Link]

-

Nanalysis Corp. (n.d.). Structural Elucidation by Benchtop NMR Spectroscopy: Ibuprofen. Retrieved from [Link]

-

Camilo, K., & Foley, J. P. (2021). Simultaneous Achiral/Chiral HPLC Separation of Ketoprofen, Ibuprofen, Flurbiprofen, and Naproxen. Chromatographia, 84(4), 371-379. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 2-(4-FLUOROPHENYL)PROPANOIC ACID, (2S)-. Retrieved from [Link]

-

PubChem. (n.d.). Ibuprofen, (-)-. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (2026). Chemical composition of ibuprofen determined by IR spectroscopy. Retrieved from [Link]

-

ResearchGate. (2021). Simultaneous Achiral/Chiral HPLC Separation of Ketoprofen, Ibuprofen, Flurbiprofen, and Naproxen. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

SpectraBase. (n.d.). Ibuprofen. Retrieved from [Link]

-

PubChem. (n.d.). (2S)-2-(4-fluorophenyl)propanoic acid. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). Retrieved from [Link]

Sources

- 1. An Overview of Clinical Pharmacology of Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciencescholar.us [sciencescholar.us]

- 3. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 5. Ibuprofen Analgesic Medication Structure Molecule Model built with Indigo Instrument (indigoinstruments.com) Atoms & Bonds. [indigoinstruments.com]

- 6. researchgate.net [researchgate.net]

- 7. Ibuprofen - Wikipedia [en.wikipedia.org]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. (2S)-2-(4-fluorophenyl)propanoic acid | C9H9FO2 | CID 6950752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. vaia.com [vaia.com]

- 11. Ibuprofen – Chiralpedia [chiralpedia.com]

- 12. Ibuprofen stereochemistry: double-the-trouble? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ibuprofen [webbook.nist.gov]

- 14. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Ibuprofen, (-)- | C13H18O2 | CID 114864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. nmr.oxinst.com [nmr.oxinst.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. derangedphysiology.com [derangedphysiology.com]

- 20. tga.gov.au [tga.gov.au]

- 21. Enantioselective separation and determination of ibuprofen: Stereoselective pharmacokinetics, pharmacodynamics and analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Research Portal [researchdiscovery.drexel.edu]

- 23. pdf.benchchem.com [pdf.benchchem.com]

Navigating Metabolic Lability: A Guide to the Strategic Fluorination of Propanoic Acid Derivatives

An In-Depth Technical Guide:

This guide provides drug discovery researchers and medicinal chemists with a comprehensive technical overview of the principles and practices for enhancing the metabolic stability of propanoic acid derivatives through strategic fluorination. We will move beyond the generalized axiom that "fluorine blocks metabolism" to explore the underlying physicochemical rationale, detail robust experimental protocols for assessment, and provide actionable insights into structure-metabolism relationships (SMR).

The Foundational Role of Fluorine in Overcoming Metabolic Clearance

In drug discovery, achieving an optimal pharmacokinetic (PK) profile is as critical as attaining high target potency. A primary determinant of a drug's PK is its metabolic stability—the susceptibility to biotransformation by metabolic enzymes, predominantly the Cytochrome P450 (CYP) superfamily.[1] Rapid metabolism leads to high clearance, low bioavailability, and a short duration of action, often halting the progression of otherwise promising candidates.

The introduction of fluorine is a premier strategy employed by medicinal chemists to address metabolic liabilities.[2] This efficacy stems from several of fluorine's unique properties:

-

High Electronegativity: As the most electronegative element, fluorine powerfully withdraws electron density, which can alter the reactivity of adjacent chemical bonds.[3]

-

Carbon-Fluorine (C-F) Bond Strength: The C-F bond is significantly stronger (bond dissociation energy ~105.4 kcal/mol) than a typical aliphatic C-H bond (~98 kcal/mol).[4] This inherent strength makes it far more resistant to the oxidative processes catalyzed by CYP enzymes, which often initiate metabolism through hydrogen atom abstraction.[5]

-

Steric and Conformational Influence: Though only slightly larger than hydrogen, fluorine's electronic properties can influence the preferred conformation of a molecule, potentially altering how it binds within an enzyme's active site.[6][7]

By replacing a metabolically labile C-H bond—a "metabolic soft spot"—with a robust C-F bond, chemists can effectively "shield" the molecule from degradation.[6] This bioisosteric replacement of hydrogen with fluorine is a cornerstone of modern medicinal chemistry for enhancing drug-like properties.[8][9]

Table 1: Comparison of Carbon-Hydrogen and Carbon-Fluorine Bond Properties

| Property | C-H Bond | C-F Bond | Implication for Metabolism |

| Bond Dissociation Energy | ~98 kcal/mol | ~105.4 kcal/mol[4] | Higher energy is required to break the C-F bond, making it resistant to oxidative metabolism.[3] |

| Electronegativity (Pauling) | H: 2.20 | F: 3.98 | Fluorine's high electronegativity can deactivate adjacent sites toward oxidation.[3][10] |

| Van der Waals Radius | H: 1.20 Å | F: 1.47 Å | Fluorine acts as a good steric mimic for hydrogen, often preserving binding affinity.[10] |

Understanding the Metabolic Landscape of Propanoic Acid

Before modifying a scaffold, it is essential to understand its native metabolic fate. Propanoic acid and its simple derivatives are processed via fundamental biochemical pathways. In mammals, propanoic acid is typically converted to its coenzyme A ester, propionyl-CoA.[11]

Because it has an odd number of carbons, propionyl-CoA cannot directly enter the beta-oxidation cycle or the citric acid cycle (TCA cycle).[11] Instead, it undergoes a series of enzymatic conversions:

-

Carboxylation: Propionyl-CoA is carboxylated to D-methylmalonyl-CoA.

-

Isomerization: D-methylmalonyl-CoA is isomerized to L-methylmalonyl-CoA.

-

Rearrangement: L-methylmalonyl-CoA is rearranged by a vitamin B12-dependent enzyme to form succinyl-CoA.[11]

-

TCA Cycle Entry: Succinyl-CoA is an intermediate of the TCA cycle and is readily incorporated into cellular energy metabolism.[12]

For more complex propanoic acid derivatives, particularly those developed as drug candidates, metabolism is dominated by Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. The aliphatic backbone of the propanoic acid moiety is a prime target for oxidation by CYP enzymes, typically leading to hydroxylation at various positions.

Strategic Fluorination to Enhance Stability: A Causal Approach

The key to successful fluorination is not random substitution but a deliberate, structure-based approach. The primary goal is to identify the most metabolically labile positions and selectively fluorinate them.

Key Strategies:

-

Blocking α- and β-Hydroxylation: The carbons alpha and beta to the carboxylic acid are often susceptible to CYP-mediated hydroxylation. Introducing fluorine at these positions can be a highly effective blocking strategy. For example, α-fluorination can sterically and electronically hinder the enzymatic approach required for hydrogen abstraction.

-

Aromatic Ring Fluorination: If the propanoic acid derivative contains an aromatic ring, this ring is often a site of metabolic attack (arene hydroxylation).[1] Placing fluorine on the ring, particularly at para-positions, is a well-established method to prevent this oxidation and improve metabolic stability.[6]

-

Distal Electronic Effects: Fluorination does not only have a localized effect. The strong electron-withdrawing nature of fluorine can influence the electronic properties of the entire molecule, potentially deactivating distal sites that would otherwise be prone to metabolism.[3]

The causality behind these choices is rooted in the mechanism of CYP enzymes.[1] These enzymes generate a highly reactive iron-oxo species that abstracts a hydrogen atom from the substrate.[13] By replacing the target hydrogen with a fluorine, two things are accomplished: the C-F bond is too strong to be broken, and the increased electronegativity makes the surrounding C-H bonds less electron-rich and thus less favorable for oxidation.[14]

Experimental Protocol: The In Vitro Liver Microsomal Stability Assay

Theoretical knowledge must be validated by robust experimental data. The cornerstone assay for assessing metabolic stability is the in vitro liver microsomal stability assay.[15] This assay measures the rate at which a compound is metabolized by the primary Phase I enzymes contained within liver microsomes.[16]

Objective

To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a fluorinated propanoic acid derivative compared to its non-fluorinated analog.

Materials

-

Test compound (fluorinated) and non-fluorinated analog

-

Pooled liver microsomes (e.g., human, rat) (stored at -80°C)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

-

0.1 M Phosphate Buffer (pH 7.4)

-

Positive control compound (e.g., Verapamil - high clearance)

-

Negative control compound (e.g., Warfarin - low clearance)

-

Ice-cold acetonitrile with an internal standard (for quenching and analysis)

-

96-well incubation plates and collection plates

Step-by-Step Methodology

-

Reagent Preparation:

-

Thaw liver microsomes on ice. Dilute to a final concentration of 0.5 mg/mL in 0.1 M phosphate buffer. Keep on ice.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Prepare stock solutions of test compounds and controls in a suitable organic solvent (e.g., DMSO) and dilute into the buffer to a final concentration of 1 µM. The final DMSO concentration in the incubation should be <0.5%.

-

-

Assay Incubation:

-

Add the microsomal solution to the wells of the 96-well plate.

-

Add the test compound/control solution to the appropriate wells.

-

Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate the reaction by adding the pre-warmed NADPH regenerating system to all wells except for the "no-NADPH" control wells (to which buffer is added instead). This is your T=0 time point.

-

-

Time Course Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by transferring an aliquot of the incubation mixture to a collection plate containing an equal volume of ice-cold acetonitrile with an internal standard.

-

The acetonitrile serves to stop the enzymatic reaction and precipitate the microsomal proteins.[17]

-

-

Sample Processing & Analysis:

-

Seal the collection plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 rpm for 15 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the concentration of the remaining parent compound in each sample using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[16]

-

Data Analysis

-

Calculate % Remaining: Determine the percentage of the parent compound remaining at each time point relative to the T=0 time point.

-

% Remaining = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100

-

-

Determine Half-Life (t½): Plot the natural logarithm (ln) of the % remaining versus time. The slope of the linear regression line is the elimination rate constant (k).

-

Slope = -k

-

t½ (min) = 0.693 / k

-

-

Calculate Intrinsic Clearance (CLint):

-

CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)

-

Table 2: Example Data for a Fluorinated vs. Non-Fluorinated Propanoic Acid Derivative

| Time (min) | % Remaining (Non-Fluorinated) | % Remaining (α-Fluoro Analog) |

| 0 | 100 | 100 |

| 5 | 75 | 98 |

| 15 | 40 | 92 |

| 30 | 15 | 85 |

| 60 | <5 | 70 |

| Calculated t½ (min) | 11.5 | 135 |

| Calculated CLint (µL/min/mg) | 120.5 | 10.3 |

Table 3: General Interpretation of In Vitro Stability Data (Human Liver Microsomes)

| Half-Life (t½) | Intrinsic Clearance (CLint) | Predicted In Vivo Clearance |

| > 30 min | < 23 µL/min/mg | Low |

| 5 - 30 min | 23 - 138 µL/min/mg | Intermediate |

| < 5 min | > 138 µL/min/mg | High |

Potential Liabilities and Advanced Considerations

While highly effective, fluorination is not a panacea and requires careful consideration of potential downsides.

-

Formation of Toxic Metabolites: The metabolism of certain fluorinated structures can generate toxic byproducts. For instance, compounds with a difluoro- or trifluoromethyl group can, in some cases, be metabolized to fluoroacetic acid or trifluoroacetic acid.[4][7] Fluoroacetic acid is a potent metabolic toxin that disrupts the Krebs cycle.[7] Therefore, metabolite identification studies are crucial for fluorinated drug candidates.

-

Defluorination: Although the C-F bond is strong, enzymatic defluorination can occur, particularly with aromatic fluorides catalyzed by certain CYP isozymes.[13][18] This process can release fluoride ions, which can lead to toxicity at high concentrations, and may generate reactive quinone-imine species.[13][19]

-

Altered Physicochemical Properties: Fluorination invariably increases a compound's lipophilicity (logP).[20] While this can sometimes improve membrane permeability, excessive lipophilicity can lead to poor solubility, increased non-specific binding, and potential hERG channel inhibition.[6] The medicinal chemist must balance the gains in metabolic stability against these potential negative consequences.

Conclusion

Strategic fluorination is an indispensable tool for mitigating the metabolic instability of propanoic acid derivatives. By understanding the fundamental metabolic pathways and the physicochemical principles underpinning fluorine's effects, researchers can move from a trial-and-error approach to rational, metabolism-guided drug design. The robust in vitro assays detailed here provide a self-validating system to confirm the success of these strategies. However, a comprehensive evaluation must also include an awareness of potential liabilities, such as toxic metabolite formation and undesirable shifts in physicochemical properties, to truly optimize a compound for clinical success.

References

- Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery.PubMed.

- Assessing the metabolic stability of fluorinated vs non-fluorin

- Fluorine in drug discovery: Role, design and case studies.International Journal of Pharmacy and Pharmaceutical Science.

- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.PMC.

- The role of fluorine in medicinal chemistry.Taylor & Francis Online.

- Metabolism of fluorine-containing drugs.

- Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides.University of Manchester Research Explorer.

- Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery.

- Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity.UCD Research Repository.

- What is the role of bioisosterism in drug design?

- Bacterial Cytochrome P450 Involvement in the Biodegradation of Fluorin

- Application of Bioisosteres in Drug Design.Columbia University.

- Bioisosteric Replacements.Cambridge MedChem Consulting.

- Metabolism and Toxicity of Fluorine Compounds.PMC.

- Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides.

- Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability.PubMed.

- Propano

- Propionic acid.Wikipedia.

- Metabolic pathways allowing the synthesis of propionate.

- Fluorination as a Strategy to Enhance Metabolic Stability: A Compar

- ANALYTICAL METHODS.Agency for Toxic Substances and Disease Registry.

- Propionic Acid P

- Propanoic Acid: Properties, Production, Applications, and Analysis.

- An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry.PubMed.

- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.ChemRxiv.

- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry.PMC.

- Structure-Activity Relationship Study of Majusculamide D: Overcoming Metabolic Instability and Severe Toxicity with a Fluoro Analogue.MDPI.

- Future challenges and opportunities with fluorine in drugs?

- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.PubMed.

- CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer.Thermo Fisher Scientific.

- Advanced in vitro metabolic stability assays for drug discovery.Nuvisan.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).MDPI.

- In vitro metabolic stability assays for the selected compounds.

- Metabolism and Toxicity of Fluorine Compounds.

- The Dark Side of Fluorine.

- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.

- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.ChemRxiv.

- An Improved Methodology for Determination of Fluorine in Biological Samples Using High-Resolution Molecular Absorption Spectrometry via Gallium Fluorine Form

- Case studies of fluorine in drug discovery.OUCI.

Sources

- 1. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity [researchrepository.ucd.ie]

- 3. tandfonline.com [tandfonline.com]

- 4. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the role of bioisosterism in drug design? [synapse.patsnap.com]

- 10. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]

- 11. Propionic acid - Wikipedia [en.wikipedia.org]

- 12. Propionic Acid Pathway - USMLE Strike | 100% Best Guide [usmlestrike.com]

- 13. research.manchester.ac.uk [research.manchester.ac.uk]

- 14. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. nuvisan.com [nuvisan.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

Methodological & Application

Application Note: Asymmetric Hydrogenation of (2S)-2-(4-fluorophenyl)propanoic acid

Executive Summary

This application note details the protocol for the enantioselective synthesis of (2S)-2-(4-fluorophenyl)propanoic acid (an analog of the NSAID Flurbiprofen/Naproxen class) via asymmetric hydrogenation. While classical methods rely on wasteful chiral resolution of racemates, this protocol utilizes Ruthenium(II)-BINAP catalysis to achieve high atom economy and enantiomeric excess (

The target molecule, a fluorinated hydratropic acid, serves as a critical model for 2-arylpropionic acid non-steroidal anti-inflammatory drugs (NSAIDs), where the

Strategic Analysis & Mechanism

Why Ru-BINAP?

For 2-arylpropenoic acids (atropic acid derivatives), Rhodium-phosphine catalysts often suffer from substrate inhibition or require specific ester functionalities. In contrast, Ru(II)-dicarboxylate-diphosphine complexes operate via a distinct mechanism where the substrate coordinates as a bidentate ligand (carboxylate + olefin).

Key Mechanistic Features:

-

Hemilability: The carboxylate oxygen binds to Ru, anchoring the substrate.

-

Quadrant Blocking: The chiral BINAP ligand creates a steric environment where the phenyl ring of the substrate is forced into the "open" quadrant, exposing only one face of the olefin to the metal-hydride.

-

Stereo-correlation: For 2-arylacrylic acids, the use of (S)-BINAP typically yields the (S)-product .

Catalytic Cycle Visualization

The following diagram illustrates the mechanism for the hydrogenation of

Figure 1: Catalytic cycle for Ru-BINAP mediated hydrogenation. The carboxylate coordination is critical for stereocontrol.

Experimental Protocols

Materials & Equipment

-

Substrate: 2-(4-fluorophenyl)acrylic acid (Purity >98%).

-

Catalyst:

(Commercially available or prepared in situ). -

Solvent: Methanol (Degassed, Anhydrous).

-

Reactor: High-pressure stainless steel autoclave (e.g., Parr Instrument) with glass liner and magnetic stirring.

-

Gas: Hydrogen (Grade 5.0, >99.999%).

Protocol: Asymmetric Hydrogenation[1][2][3]

Safety Note: Hydrogen gas at high pressure presents an explosion hazard. Ensure the autoclave is rated for the pressure used and operate behind a blast shield.

Step-by-Step Procedure:

-

Catalyst Loading (Glovebox/Schlenk):

-

In a nitrogen-filled glovebox, weigh 2-(4-fluorophenyl)acrylic acid (1.66 g, 10.0 mmol) and place it into the glass liner of the autoclave.

-

Add

(8.4 mg, 0.01 mmol). -

Note: This establishes a Substrate/Catalyst (S/C) ratio of 1000:1. For initial screening, an S/C of 100-200 is recommended to ensure conversion.

-

-

Solvent Addition:

-

Add Methanol (10 mL) to the liner. The substrate should fully dissolve. If not, gentle warming or sonication (before adding catalyst) is permissible.

-

Critical: Do not use triethylamine or other bases for this specific Ru-dicarboxylate mechanism; the free acid is the active substrate.

-

-

Pressurization:

-

Seal the autoclave and remove from the glovebox.

-

Connect to the hydrogen line. Purge the vessel 3 times: Pressurize to 10 bar, then vent to 1 bar.

-

Pressurize the reactor to final pressure of 50 bar (725 psi) .

-

-

Reaction:

-

Stir magnetically at 1000 rpm (mass transfer is often rate-limiting).

-

Set temperature to Ambient (25°C) .

-

Optimization: If reaction is slow, temperature can be raised to 50°C, though this may slightly erode

. -

Run time: 12–24 hours .

-

-

Workup:

-

Vent hydrogen carefully in a fume hood.

-

Concentrate the methanol solution under reduced pressure (Rotary Evaporator).

-

Purification: The residue is dissolved in 1N NaOH (20 mL), washed with diethyl ether (2 x 10 mL) to remove non-acidic impurities/catalyst ligands.

-

Acidify the aqueous layer with 2N HCl to pH 1.

-

Extract with Ethyl Acetate (3 x 15 mL). Dry over

, filter, and concentrate to yield the crude (S)-acid.

-

Recrystallization (Enrichment)

While the catalytic reaction typically yields 92-96%

-

Dissolve crude solid in minimal hot Hexane/Ethyl Acetate (9:1) .

-

Allow to cool slowly to room temperature, then to 4°C.

-

Filter the crystals. The racemate is often more soluble (or less soluble depending on the specific crystal packing of the fluoro-derivative), but typically this method enriches the major enantiomer.

Analytical Validation

Self-Validation Check: Before claiming success, you must verify both conversion and enantioselectivity.

| Parameter | Method | Condition/Column | Expected Result |

| Conversion | Disappearance of vinylic protons ( | >99% | |

| Enantiomeric Excess | Chiral HPLC | Chiralcel OJ-H or Chiralpak AD-H . Mobile Phase: Hexane/i-PrOH/TFA (95:5:0.1). | (S)-isomer elutes first (verify with racemate standard). |

| Absolute Config | Optical Rotation | Polarimeter ( |

Troubleshooting & Optimization

Issue: Low Conversion (<50%)

-

Cause: Catalyst poisoning (oxygen) or insufficient H2 mass transfer.

-

Fix: Ensure rigorous degassing of Methanol (freeze-pump-thaw). Increase stirring speed. Increase pressure to 80-100 bar.

Issue: Low Enantioselectivity (<80% ee)

-

Cause: Temperature too high or wrong solvent.

-

Fix: Lower temperature to 15-20°C. Ensure pure Methanol is used (avoid water). Confirm the purity of the starting acrylic acid (regioisomers in the starting material can interfere).

Issue: Hydrogenation of the Fluorophenyl Ring

-

Cause: Ru-BINAP is generally chemoselective, but extreme pressures/temps or using Rh/C can reduce the aromatic ring.

-

Fix: Stick to the homogeneous Ru-BINAP system. Do not exceed 60°C.

References

-

Noyori, R., et al. (1987).[1] "Asymmetric hydrogenation of unsaturated carboxylic acids catalyzed by BINAP-ruthenium(II) complexes". Journal of the American Chemical Society.[1][2]

-

Ohta, T., Takaya, H., & Noyori, R. (1988). "Stereoselective hydrogenation of alpha,beta-unsaturated carboxylic acids catalyzed by ruthenium-BINAP complexes". Inorganic Chemistry.

-

Tang, W., & Zhang, X. (2003). "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation". Chemical Reviews.

-

Genêt, J. P. (2003). "Recent developments in the asymmetric hydrogenation of specific substrates". Pure and Applied Chemistry.

Sources

Application Note: Recrystallization & Chiral Resolution of (2S)-2-(4-fluorophenyl)propanoic acid

Executive Summary

(2S)-2-(4-fluorophenyl)propanoic acid is a critical chiral building block and a structural analogue to the non-steroidal anti-inflammatory drug (NSAID) class known as "profens" (e.g., Ibuprofen, Flurbiprofen). While often encountered as a racemic mixture during early synthesis, the pharmacological activity typically resides in the (S)-enantiomer due to specific binding with Cyclooxygenase (COX) enzymes.

This guide details two complementary purification protocols:

-

Diastereomeric Salt Resolution: For isolating the (S)-enantiomer from a racemic mixture.

-

Direct Recrystallization: For polishing the enantiomeric excess (ee) and chemical purity of the isolated (S)-acid.

Safety & Pre-requisites

Hazard Classification (GHS):

-

H301: Toxic if swallowed.[1]

-

H312/H332: Harmful in contact with skin or if inhaled.[1]

-

H315/H319: Causes skin and serious eye irritation.

PPE Requirements:

-

Nitrile gloves (0.11 mm minimum thickness).

-

Chemical splash goggles.

-

Fume hood with face velocity > 0.5 m/s.

Protocol A: Diastereomeric Salt Resolution

Objective: Isolation of (2S)-2-(4-fluorophenyl)propanoic acid from racemic material using (S)-(-)-1-Phenylethylamine.

Mechanistic Insight

Enantiomers have identical physical properties in achiral environments, making separation by standard recrystallization impossible.[2] By reacting the racemate with a pure chiral base (Resolving Agent), we create diastereomeric salts (e.g., (S)-Acid:(S)-Base and (R)-Acid:(S)-Base). These salts possess distinct lattice energies and solubilities, allowing for separation via fractional crystallization.

Reagents

-

Substrate: Racemic 2-(4-fluorophenyl)propanoic acid (1.0 eq).

-

Resolving Agent: (S)-(-)-1-Phenylethylamine (0.5 - 0.6 eq). Note: Using 0.5 eq optimizes for the "Pope-Peachy" method, precipitating the less soluble salt while leaving the other in solution.

-

Solvent: Ethanol (95%) or Isopropanol (IPA).

Step-by-Step Procedure

-

Dissolution: Suspend the racemic acid (10 g, ~59.5 mmol) in Ethanol (60 mL) at 50°C until fully dissolved.

-

Addition: Slowly add (S)-(-)-1-Phenylethylamine (3.6 g, ~29.7 mmol) dropwise over 15 minutes. Maintain temperature at 50-60°C.

-

Observation: The solution may warm slightly (exothermic salt formation).

-

-

Nucleation: Allow the solution to cool slowly to room temperature (20-25°C) over 2 hours with gentle stirring (100 RPM).

-

Critical Step: If no precipitate forms after 1 hour at RT, seed with a crystal of the pure salt if available, or scratch the flask wall.

-

-

Crystallization: Cool the slurry to 0-4°C in an ice bath for 2 hours to maximize yield.

-

Filtration: Filter the white crystalline solid (the diastereomeric salt) under vacuum. Wash the cake with cold Ethanol (10 mL).

-

Salt Break (Liberation):

-

Suspend the wet cake in Water (50 mL).

-

Acidify with 1M HCl until pH < 2.

-

Extract the liberated free acid with Ethyl Acetate (3 x 30 mL).

-

Dry organic layer over MgSO₄, filter, and evaporate to obtain the crude (S)-enriched acid.

-

Protocol B: Direct Recrystallization (Polishing)

Objective: Increasing the chemical purity and enantiomeric excess (ee) of (S)-enriched material (>85% ee) to pharmaceutical grade (>99%).

Solvent Selection Strategy

For 2-arylpropionic acids, a non-polar/polar solvent pair is most effective. The acid is soluble in the polar component (Ethyl Acetate) but less so in the non-polar component (Hexane/Heptane), allowing for controlled supersaturation.

| Solvent System | Ratio (v/v) | Characteristics | Suitability |

| Hexane / Ethyl Acetate | 80:20 to 90:10 | High recovery, excellent impurity rejection. | Primary Choice |

| Ethanol / Water | 60:40 | Good for removing inorganic salts; risk of "oiling out". | Secondary Choice |

| Toluene | 100% | High boiling point requires significant heating; good for large scale. | Tertiary Choice |

Step-by-Step Procedure

-

Preparation: Place the crude (S)-acid (e.g., 5 g) in a 100 mL Erlenmeyer flask.

-

Dissolution: Add Ethyl Acetate (minimum amount, ~10-15 mL) and heat to reflux (approx. 77°C) until the solid dissolves completely.

-

Hot Filtration (Optional): If insoluble particles are visible, filter the hot solution through a pre-warmed glass frit or fluted filter paper.

-

Anti-Solvent Addition:

-

Keep the solution near boiling.[3]

-

Slowly add n-Hexane dropwise.

-

Stop adding when a persistent cloudiness (turbidity) appears.

-

Add 1-2 mL of Ethyl Acetate to clear the solution (restore transparency).

-

-

Cooling:

-

Remove from heat and place the flask on an insulating surface (e.g., cork ring).

-

Allow to cool to room temperature undisturbed.[4] Rapid cooling promotes occlusion of impurities.

-

Once at RT, transfer to a fridge/ice bath (0-4°C) for 1 hour.

-

-

Isolation: Filter the crystals using a Buchner funnel. Wash with cold n-Hexane (2 x 10 mL).

-

Drying: Dry in a vacuum oven at 40°C for 12 hours.

Process Visualization

Caption: Workflow for the resolution of racemic starting material followed by polishing recrystallization.

Characterization & Quality Control

| Parameter | Method | Expected Result (S-Isomer) |

| Appearance | Visual | White to off-white crystalline solid |

| Melting Point | Capillary (USP <741>) | Determine experimentally (Lit. racemic often solid; S-isomer distinct) |

| Specific Rotation | Polarimetry ( | Positive (+) or Negative (-) depending on solvent (Compare to Ref Std) |

| Chiral Purity | Chiral HPLC | > 99.0% ee |

| Chemical Purity | HPLC-UV (254 nm) | > 99.5% |

Note on Optical Rotation: The specific rotation of 2-arylpropionic acids is highly solvent-dependent. Ensure the solvent used for measurement (e.g., Chloroform vs. Ethanol) matches the certificate of analysis of your reference standard.

Troubleshooting

-

Oiling Out: If the product separates as an oil rather than crystals during Method B, the temperature was likely too high during anti-solvent addition, or the concentration was too high. Remedy: Re-heat to dissolve the oil, add more Ethyl Acetate (solvent), and cool more slowly.

-

Low Yield: The salt solubility might be too high in pure Ethanol. Remedy: Use Isopropanol (IPA) or add a small amount of water to the Ethanol to decrease the solubility of the salt (common counter-intuitive effect in organic salts) or simply cool to -10°C.

-

Poor Chiral Separation: If ee is low after salt break (<80%), the salt crystals likely occluded mother liquor. Remedy: Recrystallize the salt itself from Ethanol before performing the salt break.

References

-

Vertex AI Search. (2023). Crystallization of chiral 2-arylpropionic acids. Retrieved from (Contextual match: US4983765A - Process to separate mixtures of enantiomeric arylpropionic acids).

-

Sigma-Aldrich. (n.d.). 2-(4-Fluorophenyl)propanoic acid Product Information. Retrieved from .

-

National Institutes of Health (NIH). (2023). 2-(4-Fluorophenyl)propanoic acid, (2S)- Structure and Safety. PubChem.[1] Retrieved from .

-

University of Rochester. (n.d.). Tips & Tricks: Recrystallization Solvents. Retrieved from .

-

Ardena. (n.d.). Chirality in drug development: from racemic mixtures to enantiopure substances. Retrieved from .

Sources

Troubleshooting & Optimization

Improving enantiomeric excess (ee) in (2S)-2-(4-fluorophenyl)propanoic acid synthesis

Technical Support Center: Synthesis of (2S)-2-(4-fluorophenyl)propanoic acid

A Guide to Improving Enantiomeric Excess

Welcome to the Technical Support Center for the enantioselective synthesis of (2S)-2-(4-fluorophenyl)propanoic acid, the active (S)-enantiomer of Flurbiprofen. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues that lead to suboptimal enantiomeric excess (ee) during synthesis and purification. As Senior Application Scientists, we have structured this resource to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your work.

Section 1: Troubleshooting Guide for Low Enantiomeric Excess

Low or inconsistent enantiomeric excess is one of the most common challenges in asymmetric synthesis. This section provides a systematic, question-based approach to identifying the root cause of the problem, starting from the most fundamental check—the analysis itself—and moving toward the intricacies of the chemical reaction.

Q1: My synthesis of (2S)-2-(4-fluorophenyl)propanoic acid resulted in low ee. Where do I even begin to troubleshoot?

A1: The first step is always to verify your analytical method before modifying the chemical synthesis. An inaccurate ee measurement can lead to unnecessary and time-consuming changes to your reaction setup.

Systematic Troubleshooting Workflow for Low Enantiomeric Excess

Caption: A logical workflow for diagnosing the cause of low ee.

Your primary check should be the resolution between the two enantiomer peaks in your chiral chromatography (HPLC or GC). A resolution value (Rs) of less than 1.5 can lead to inaccurate integration and, consequently, an incorrect ee value. See Protocol 1 for validating your analytical method.

Q2: I've confirmed my analytical method is robust, but the ee is still low. What should I investigate next?

A2: Scrutinize the purity of all your starting materials, including the substrate, reagents, catalyst, and solvents. Trace impurities can act as catalyst poisons or inhibitors, drastically reducing enantioselectivity.

-

Substrate Purity: Isomers or related compounds with coordinating groups (e.g., unprotected amines, thiols) can interfere with the catalyst-substrate interaction.[1]

-

Catalyst Quality: Is the catalyst fresh? Has it been stored correctly under an inert atmosphere? Over time, chiral ligands and catalysts can degrade. In some cases, higher catalyst loadings can lead to the formation of less selective aggregates or dimers, which lowers the ee.[1][2]

-

Solvent Quality: Ensure solvents are anhydrous and, if necessary, degassed. Water can hydrolyze sensitive reagents or alter the catalyst's solvation sphere, impacting the stereochemical outcome.

Q3: My reagents are pure, but my asymmetric synthesis route is not selective. How can I improve it?

A3: This points to a need for optimizing the reaction conditions, which are critical for maximizing the energy difference between the two diastereomeric transition states that lead to the (R) and (S) products.[3][4]

| Parameter | Impact on Enantiomeric Excess (ee) | Rationale & Expert Advice |

| Temperature | Generally, lower temperatures increase ee. | Lowering the temperature exaggerates the small energy difference between the diastereomeric transition states, favoring the formation of the more stable transition state that leads to the desired (S)-enantiomer.[5] |

| Solvent | Highly influential; no universal "best" solvent. | The solvent's polarity and coordinating ability affect the conformation and solvation of the catalyst-substrate complex.[6][7] A solvent screen (e.g., Toluene vs. THF vs. Dichloromethane) is often necessary. |

| Catalyst Loading | Non-linear effect; optimal loading must be found. | Too little catalyst may result in a slow or incomplete reaction. Too much can lead to aggregation, forming less selective catalytic species, or promote background (non-catalyzed) reactions.[2] |

| Additives | Can dramatically improve or inhibit the reaction. | Additives like Lewis acids or bases can act as co-catalysts or scavengers for inhibitory species. Their effect is highly system-dependent. |

Section 2: FAQs for Synthesis and Purification Strategies

This section addresses common questions about choosing the right synthetic strategy and purification method to achieve high enantiomeric purity of (2S)-2-(4-fluorophenyl)propanoic acid.

Q4: Should I pursue an asymmetric synthesis or a chiral resolution of the racemic mixture?

A4: The choice depends on factors like available resources, scale, and the efficiency of existing methods. Asymmetric synthesis aims to create the desired enantiomer directly, while resolution separates a pre-existing racemic mixture.[3][8]

Caption: Decision tree for synthesis strategy.

-

Asymmetric Synthesis: This is often more elegant and atom-economical. Methods like asymmetric hydrogenation or those using chiral catalysts can yield high ee directly.[9] However, they may require expensive or specialized catalysts and ligands.

-

Chiral Resolution: This is a robust and well-established method, especially for large-scale production.[10] It involves reacting the racemic acid with a chiral base to form diastereomeric salts, which can be separated by crystallization due to their different physical properties.[3] The main drawback is that the theoretical maximum yield is 50% unless the unwanted enantiomer can be racemized and recycled.

Q5: I have a mixture with 80% ee. How can I upgrade it to >99% ee?

A5: Enhancing an already enantioenriched mixture is a common requirement. The most effective method is typically recrystallization.[8]

-

Determine Phase Behavior: First, you must understand if your compound forms a conglomerate (a physical mixture of pure enantiomer crystals), a racemic compound (a 1:1 ordered crystal of both enantiomers), or a solid solution. This information is crucial for designing a successful crystallization process.[8]

-

Solvent Screening: The solubility of the racemate and the pure enantiomer will differ across various solvents. The goal is to find a solvent system where the racemate is more soluble than the desired enantiomer, allowing the desired enantiomer to crystallize out upon cooling, leaving the undesired enantiomer enriched in the mother liquor.

-

Preferential Crystallization: If the mixture is a conglomerate, you can sometimes seed a supersaturated solution of the 80% ee mixture with pure crystals of the desired (S)-enantiomer to induce its crystallization exclusively.

Q6: What are the best chiral resolving agents for 2-(4-fluorophenyl)propanoic acid?

A6: The ideal resolving agent must be inexpensive, readily available in high enantiomeric purity, and form diastereomeric salts that have significantly different solubilities and crystallize well.[3] For acidic compounds like Flurbiprofen, chiral amines are used.

| Chiral Resolving Agent | Type | Common Use & Remarks |

| (S)-1-Phenylethylamine | Chiral Amine | A classic and often effective resolving agent for profen-class acids. A good starting point for screening.[9] |

| (R)-1-(1-Naphthyl)ethylamine | Chiral Amine | Provides different steric and electronic interactions that may lead to better salt crystallization and separation. |

| Quinine / Cinchonidine | Chiral Alkaloids | Complex, rigid structures that can offer excellent diastereomeric discrimination but are often more expensive. |

| (R)-(-)-2-Phenylglycinol | Chiral Amino Alcohol | The presence of the hydroxyl group offers an additional point of interaction (hydrogen bonding) which can aid in discrimination. |

Screening several agents in various solvents is essential, as success is often unpredictable.[10] See Protocol 2 for a resolution screening workflow.

Section 3: Detailed Experimental Protocols

Protocol 1: Validation of Chiral HPLC/GC Method

This protocol ensures your analytical method for determining ee is accurate and reliable.[1]

-

Prepare a Racemic Standard: Synthesize or purchase a sample of racemic 2-(4-fluorophenyl)propanoic acid. Prepare a solution at a known concentration (e.g., 1 mg/mL) in your mobile phase or a suitable solvent.

-

Initial Injection: Inject the racemic standard onto your chiral column. The goal is to see two distinct peaks corresponding to the two enantiomers.

-

Optimize Separation: If peaks are not resolved, adjust the mobile phase composition (e.g., the ratio of hexane to isopropanol in normal phase) or the column temperature. The goal is to achieve baseline separation.[11]

-

Calculate Resolution (Rs): Once two peaks are observed, calculate the resolution using the formula: Rs = 2(t₂ - t₁) / (w₁ + w₂) , where t is the retention time and w is the peak width at the base.

-

System Suitability Check: The method is considered suitable for accurate ee determination only if Rs > 1.5 . If Rs is less than 1.5, further optimization of the separation method is required before analyzing experimental samples.

Protocol 2: Screening for Classical Chiral Resolution

This protocol outlines a typical workflow for identifying an effective chiral resolving agent and solvent system.[10]

-

Setup: In an array of small vials, dissolve a specific amount of racemic 2-(4-fluorophenyl)propanoic acid (e.g., 0.2 mmol) in various solvents (e.g., 1 mL each of ethanol, acetone, ethyl acetate, isopropanol).

-

Add Resolving Agent: To each vial, add 0.5 molar equivalents of a single enantiomer of a chiral resolving agent (e.g., 0.1 mmol of (S)-1-phenylethylamine). Using 0.5 equivalents is often most efficient for initial screening.[10]

-

Induce Crystallization: Allow the vials to stand at room temperature. If no crystals form, try gentle heating to ensure dissolution followed by slow cooling. If necessary, scratch the inside of the vial with a glass rod or store it in a refrigerator overnight.

-

Isolate and Analyze: If a solid precipitate (the diastereomeric salt) forms, isolate it by filtration. Wash with a small amount of cold solvent and dry.

-

Liberate the Acid: Dissolve the isolated salt in a suitable solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl) to protonate the carboxylate and remove the chiral amine into the aqueous layer.

-

Determine ee: Dry the organic layer, remove the solvent, and analyze the resulting 2-(4-fluorophenyl)propanoic acid sample using your validated chiral HPLC/GC method to determine its enantiomeric excess.

-

Evaluate: A successful "hit" is a salt that forms easily and shows significant enrichment of one enantiomer. This combination of solvent and resolving agent can then be further optimized.

References

-

Liu, Y., et al. (2022). An efficient method for the synthesis of (S)-flurbiprofen by 1,2-rearrangement of the aryl group. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1163-1167. Retrieved from [Link]

-

Gao, C. (2021). Super Selective Synthesis: The Evolution of Enantioselective Methods. Interdisciplinary Chemical Journal of Science. Retrieved from [Link]

-

Terao, Y., et al. (2003). Enzymatic Synthesis of (R)-Flurbiprofen. Chemistry Letters, 32(9), 844-845. Retrieved from [Link]

-

Madarász, J., et al. (2017). A fast, new method to enhance the enantiomeric purity of non-racemic mixtures: self-disproportionation of enantiomers in the gas antisolvent fractionation of chlorine-substituted mandelic acid derivatives. Periodica Polytechnica Chemical Engineering, 62(1), 58-66. Retrieved from [Link]

-

Wang, X., & Quinn, M. (2008). Enantioenrichment by Crystallization. Organic Process Research & Development, 12(2), 281-290. Retrieved from [Link]

-

Alexakis, A., et al. (2002). Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. Journal of the American Chemical Society, 124(19), 5262-5263. Retrieved from [Link]

-

Black, S. N., et al. (2006). Chiral crystallisation: Increased enantiomeric excess using a crystal chemistry and phase equilibrium approach to process design. Crystal Growth & Design, 6(1), 213-219. Retrieved from [Link]

-

ResearchGate. (2018). In Asymmetric catalysis, when varying the catalyst amount, it is giving better ee in less amount and further increasing leads to loss of ee! why? Retrieved from [Link]

-

Wang, Y., et al. (2019). Enantioseparation of flurbiprofen enantiomers using chiral ionic liquids by liquid-liquid extraction. Chirality, 31(11), 936-944. Retrieved from [Link]

-

Tokunaga, Y., et al. (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Molecules, 17(6), 7344-7357. Retrieved from [Link]

-